

# Application Note: Simultaneous Determination of Quinidine and its Metabolites by HPLC

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## Compound of Interest

Compound Name: Quinidine N-oxide

Cat. No.: B10779067

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This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of quinidine and its primary metabolites, (3S)-3-hydroxyquinidine and **quinidine N-oxide**, in human plasma. This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug interaction research.

## Introduction

Quinidine is a class I antiarrhythmic agent used to treat cardiac arrhythmias. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites. The major active metabolite is (3S)-3-hydroxyquinidine, which has antiarrhythmic properties similar to the parent drug. **Quinidine N-oxide** is another significant metabolite. Monitoring the plasma concentrations of both quinidine and its metabolites is essential for optimizing therapy and minimizing toxicity, as the accumulation of metabolites can contribute to both the therapeutic and adverse effects of the drug.

This HPLC method provides a sensitive and specific means to simultaneously measure quinidine, (3S)-3-hydroxyquinidine, and **quinidine N-oxide**, ensuring accurate assessment of patient drug levels. The method utilizes reversed-phase chromatography with fluorescence detection, which offers high sensitivity and selectivity.

## Analytical Method

Chromatographic Conditions:

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Zorbax Eclipse XDB-Phenyl, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase	Acetonitrile: 0.05 M Ammonium Formate (pH 2.0 with ortho-phosphoric acid) (15:85, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 $\mu$ L
Detector	Fluorescence Detector
Excitation Wavelength	340 nm
Emission Wavelength	425 nm
Internal Standard (IS)	Cinchonine

## Quantitative Data Summary

Calibration Curve and Linearity:

Analyte	Concentration Range (ng/mL)	Correlation Coefficient ( $r^2$ )
Quinidine	10 - 5000	> 0.999
(3S)-3-hydroxyquinidine	10 - 1000	> 0.999
Quinidine N-oxide	10 - 1000	> 0.998

Precision and Accuracy:

Analyte	QC Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Quinidine	30	4.2	5.8	102.5
300	2.8	4.1	98.7	101.2
3000	1.9	3.5	101.2	
(3S)-3-hydroxyquinidine	30	5.1	6.5	97.8
300	3.5	4.9	103.1	99.5
800	2.6	4.2	99.5	
Quinidine N-oxide	30	5.5	7.1	104.3
300	3.8	5.3	98.2	101.8
800	2.9	4.8	101.8	

Limit of Detection (LOD) and Limit of Quantification (LOQ):

Analyte	LOD (ng/mL)	LOQ (ng/mL)
Quinidine	3	10
(3S)-3-hydroxyquinidine	3	10
Quinidine N-oxide	4	10

## Experimental Protocols

### 1. Standard and Sample Preparation:

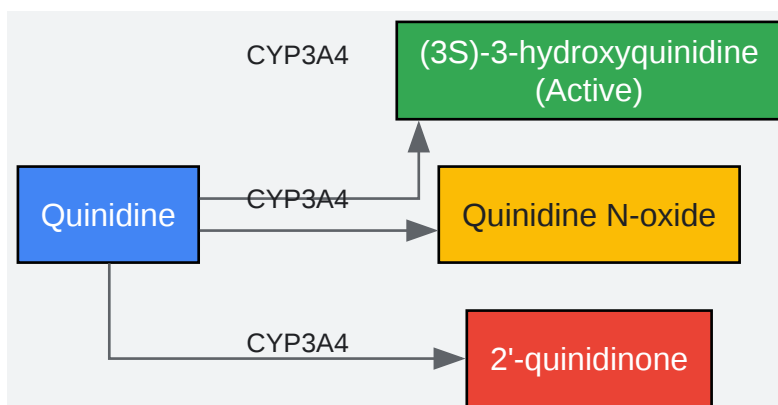
- **Stock Solutions (1 mg/mL):** Accurately weigh and dissolve quinidine, (3S)-3-hydroxyquinidine, **quinidine N-oxide**, and cinchonine (IS) in methanol to prepare individual stock solutions.

- Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create working standards for calibration curves and quality control (QC) samples.
- Plasma Sample Collection: Collect whole blood in heparinized tubes. Centrifuge at 3000 rpm for 10 minutes to separate the plasma. Store plasma at -20°C until analysis.

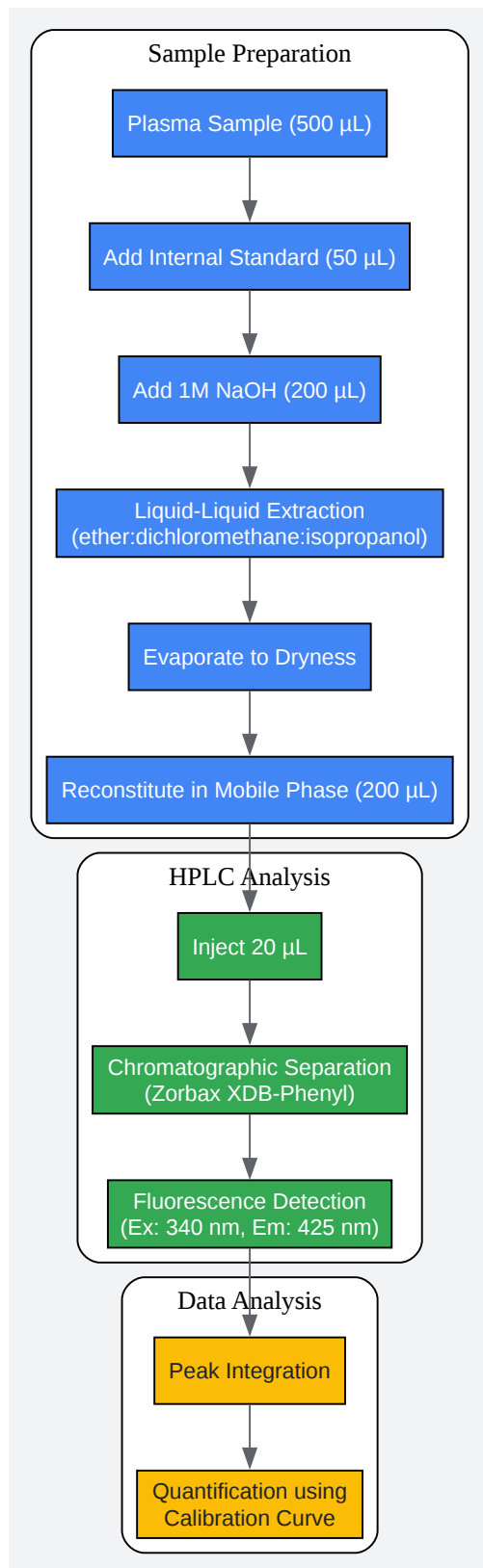
## 2. Sample Extraction (Liquid-Liquid Extraction):

- To a 500 µL aliquot of plasma sample, standard, or QC, add 50 µL of the internal standard working solution (Cinchonine, 10 µg/mL).
- Add 200 µL of 1 M NaOH and vortex for 30 seconds.
- Add 5 mL of a mixture of ether:dichloromethane:isopropanol (6:4:1 v/v/v)[1].
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 15 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject 20 µL into the HPLC system.

## Visualizations



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**Figure 1:** Metabolic pathway of Quinidine.[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for HPLC analysis.

## Discussion

This HPLC method with fluorescence detection provides excellent sensitivity and specificity for the simultaneous determination of quinidine and its major metabolites in plasma.[2][3] The sample preparation procedure, involving a liquid-liquid extraction, ensures a clean extract and minimizes matrix effects.[1] The chromatographic conditions are optimized to achieve good resolution between the parent drug, its metabolites, and the internal standard.

The validation data demonstrates that the method is linear, accurate, and precise over a clinically relevant concentration range. The low limit of quantification allows for the analysis of samples from patients with low drug concentrations. This method is suitable for routine therapeutic drug monitoring, as well as for pharmacokinetic and drug interaction studies involving quinidine. The use of a phenyl column provides a different selectivity compared to standard C18 columns, which can be advantageous for separating structurally similar compounds like quinidine and its metabolites.

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## References

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- 2. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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